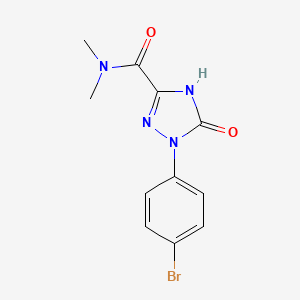

1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide

Description

1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a triazole-derived compound characterized by a 4-bromophenyl substituent at position 1 and a dimethylcarboxamide group at position 3 of the triazole ring. The 1,2,4-triazole scaffold is well-documented for its diverse biological activities, including antimicrobial, antioxidant, and antiparasitic properties . The bromophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the dimethylcarboxamide moiety contributes to solubility and metabolic stability.

Properties

Molecular Formula |

C11H11BrN4O2 |

|---|---|

Molecular Weight |

311.13 g/mol |

IUPAC Name |

1-(4-bromophenyl)-N,N-dimethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C11H11BrN4O2/c1-15(2)10(17)9-13-11(18)16(14-9)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,18) |

InChI Key |

FBZFVNDFWSPGFE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazide Precursors

A common approach starts with the preparation of a suitable hydrazide intermediate, such as 4-bromophenyl hydrazide derivatives. These are reacted with reagents like carbon disulfide or orthoformates under reflux conditions to induce cyclization forming the 1,2,4-triazole ring.

- For example, carbohydrazides can be converted to potassium dithiocarbazates by heating with carbon disulfide in methanol in the presence of potassium hydroxide. Subsequent reaction with hydrazine hydrate and acidification yields 1,2,4-triazole derivatives with amino or thioxo substituents on the ring.

Use of Orthoformates and Hydrazine Hydrate

Heating hydrazide intermediates with triethyl orthoformate can facilitate the formation of hydrazonoformate intermediates, which upon further treatment with hydrazine hydrate, cyclize to form the triazole ring with the desired substitution pattern.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl substituent is typically introduced via the starting hydrazide or hydrazine derivative bearing the 4-bromophenyl moiety. This ensures that the aromatic substitution is retained during the cyclization steps.

Formation of the N,N-Dimethyl Carboxamide Group

The N,N-dimethyl carboxamide functionality at the 3-position of the triazole ring can be introduced by amidation reactions using dimethylamine or its derivatives. This step may involve the reaction of an acid chloride or ester intermediate with dimethylamine under controlled conditions.

Oxidation to 5-Oxo Derivative

The 5-oxo group in the 1,2,4-triazole ring is often formed by oxidation or tautomerization during or after ring closure. This keto form is stabilized by resonance within the heterocyclic system.

Representative Experimental Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Hydrazide formation | 4-Bromobenzoic acid + hydrazine hydrate | Formation of 4-bromophenyl hydrazide |

| Potassium dithiocarbazate | Carbon disulfide, KOH, methanol, reflux | Intermediate for triazole ring formation |

| Cyclization | Hydrazine hydrate, acidification | Formation of 1,2,4-triazole ring |

| Amidation | Dimethylamine, acid chloride or ester | Introduction of N,N-dimethyl carboxamide group |

| Purification | Recrystallization or chromatography | Isolation of pure compound |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of aromatic protons, methyl groups of the dimethyl amide, and characteristic triazole ring signals.

- IR Spectroscopy: Bands corresponding to NH, C=O (amide and 5-oxo), and C=N stretching confirm functional groups.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight (311.13 g/mol) confirm the molecular formula C11H11BrN4O2.

- Elemental Analysis: Matches calculated values for carbon, hydrogen, nitrogen, and bromine content.

Summary of Research Findings

- The synthetic routes for 1,2,4-triazole derivatives with aromatic substitutions such as 4-bromophenyl are well-established, involving hydrazide intermediates and cyclization with hydrazine derivatives.

- The N,N-dimethyl carboxamide group is introduced via amidation reactions, which are compatible with the triazole ring system.

- The 5-oxo functionality is a common feature in these triazole derivatives, contributing to their biological activity and stability.

- Purity of the final compound is typically above 95%, with storage recommended in cool, dry conditions to maintain stability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the carbonyl group.

Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the triazole ring.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.

Major Products

The major products formed from these reactions include substituted triazoles, oxidized derivatives, and reduced forms of the compound, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

Antimicrobial Activity : Research indicates that 1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Antifungal Properties : The compound has shown promising antifungal activity in vitro. It inhibits the growth of fungi by interfering with specific metabolic pathways essential for fungal survival .

Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

Materials Science

In materials science, this compound serves as a precursor for the synthesis of advanced materials:

Polymer Synthesis : The unique structure allows it to be incorporated into polymer chains, enhancing the material's mechanical properties and thermal stability. This application is particularly beneficial in creating high-performance materials for industrial uses .

Nanomaterials Development : The compound has been utilized in the synthesis of nanomaterials with specific electronic and optical properties. These materials have potential applications in electronics and photonics .

Biological Research

The compound is also valuable in biological research:

Biochemical Probes : It is employed as a biochemical probe to study various biological pathways. Its ability to selectively inhibit certain enzymes makes it useful for dissecting complex biological interactions .

Target Identification : Researchers utilize this compound to identify molecular targets involved in disease processes. By understanding these interactions, scientists can develop more effective therapeutic strategies .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Mechanism Exploration

In vitro experiments were conducted on A549 lung cancer cells treated with varying concentrations of the compound. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Replacing the bromine atom with chlorine or other halogens alters molecular geometry and intermolecular interactions. For example:

- 1-(4-Chlorophenyl) analogs exhibit similar triclinic crystal packing (space group P-1) but slightly smaller unit cell parameters compared to brominated derivatives due to chlorine’s smaller atomic radius. Dihedral angles between phenyl rings (~56°) remain consistent, indicating conserved conformational flexibility .

- Selenoxo analogs (e.g., 4-(4-bromophenyl)-4,5-dihydro-1-methyl-5-selenoxo-N-p-tolyl-1H-1,2,4-triazole-3-carboxamide) replace the oxygen atom at position 5 with selenium, increasing molecular weight (451.20 g/mol vs.

Table 1: Structural Comparison of Halogenated Triazoles

*Estimated based on similar structures.

Carboxamide vs. Ester Derivatives

Replacing the dimethylcarboxamide group with ester functionalities impacts solubility and reactivity:

Table 2: Physicochemical Properties of Carboxamide vs. Ester Derivatives

| Compound | Functional Group (Position 3) | Density (g/cm³) | pKa |

|---|---|---|---|

| Target Compound | Dimethylcarboxamide | Not reported | ~8–10* |

| Isopropyl ester analog | Isopropyl ester | 1.62 | 5.23 |

*Typical pKa range for carboxamides.

Antimicrobial Activity

Morpholine-containing triazoles (e.g., di-{2-[1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-azomethinephenyl} isophtalates) show enhanced antimicrobial activity compared to dimethylcarboxamide derivatives, likely due to morpholine’s ability to improve membrane permeability .

Antioxidant Activity

Triazoles with electron-donating groups (e.g., morpholine or 4-dimethylaminobenzylideneamino substituents) exhibit superior reducing power and free radical scavenging compared to halogenated analogs. The target compound’s bromophenyl group may limit antioxidant efficacy due to its electron-withdrawing nature .

Crystal Packing

Weak interactions (C–H⋯N, C–H⋯X, π–π stacking) dominate the crystal packing of halogenated triazoles. Brominated derivatives exhibit marginally larger unit cell volumes than chlorinated analogs (e.g., a = 8.0720 Å vs. 7.9767 Å), reflecting bromine’s larger van der Waals radius .

Biological Activity

1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the class of 1,2,4-triazoles. Its unique structure incorporates a bromophenyl group and a dimethyl group, providing it with distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is CHBrNO with a molecular weight of 311.13 g/mol. The compound features a triazole ring that is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 311.13 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-N,N-dimethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide |

| InChI Key | FBZFVNDFWSPGFE-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluating various triazole derivatives found that this compound demonstrated notable antiproliferative effects against several cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The compound's GI50 values were reported as follows:

| Cell Line | GI50 Value (µM) |

|---|---|

| MCF7 | 10.9 |

| NCI-H460 | 11.8 |

| SF-268 | 9.89 |

These results suggest that the compound effectively inhibits cancer cell growth and may serve as a lead compound in anticancer drug development .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. It is hypothesized that the compound binds to active sites on target enzymes, blocking their activity and modulating signaling pathways within cells .

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for various other biological activities:

Antimicrobial and Antifungal Properties

The triazole scaffold is known for its antimicrobial and antifungal activities. Preliminary studies suggest that derivatives of this compound may inhibit bacterial growth and fungal proliferation by disrupting cellular processes .

Structure–Activity Relationship (SAR)

The presence of the bromophenyl and dimethyl groups in the structure enhances the biological activity of the triazole ring. Variations in these substituents can lead to different levels of potency against various biological targets .

Case Studies

Several case studies highlight the potential applications of this compound in medicinal chemistry:

- Study on Anticancer Activity : A series of experiments conducted on human cancer cell lines demonstrated that modifications to the triazole structure could lead to enhanced anticancer activity. The study emphasized the need for further exploration into structural variations to optimize efficacy .

- Antifungal Evaluation : Another investigation assessed the antifungal potential of related compounds in vitro against Candida species. Results indicated promising antifungal activity that warrants further investigation into clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.